N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-derived carboxamide featuring a 2,4-dimethoxyphenyl group at the carboxamide position and a 4-(trifluoromethyl)benzyl substitution at the 1-position of the pyridine ring. The compound’s structure is characterized by:
- Dihydropyridine core: A six-membered ring with conjugated double bonds and a ketone group at the 6-position.
- Substituents:
- 2,4-Dimethoxyphenyl: Electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring, enhancing solubility and influencing electronic interactions.
- 4-(Trifluoromethyl)benzyl: A lipophilic trifluoromethyl group at the para position of the benzyl moiety, contributing to metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4/c1-30-17-8-9-18(19(11-17)31-2)26-21(29)15-5-10-20(28)27(13-15)12-14-3-6-16(7-4-14)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJSWZFZSYQKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of , characterized by several functional groups that contribute to its biological activity:
- Dihydropyridine core : Known for calcium channel blocking activity.
- Trifluoromethyl group : Enhances lipophilicity and may influence receptor interactions.
- Dimethoxyphenyl substituent : Potentially modulating biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(3-methoxyphenyl)-2-oxo-1-{[4-fluorophenyl]methyl}-1,2-dihydropyridine-3-carboxamide | Similar dihydropyridine structure but different substituents | Antihypertensive | Lacks trifluoromethyl group |
| 4-(trifluoromethoxy)phenyl)-6-oxo-1-[4-(trifluoromethyl)benzyl]-1,3-dihydropyridine | Presence of trifluoromethoxy instead of dimethoxy | Potential anti-cancer activity | Different substitution pattern |
| N-(4-methoxyphenyl)-5-{[3-trifluoromethyl)phenyl]methyl}-1H-pyrazole | Pyrazole core instead of dihydropyridine | Anti-inflammatory properties | Different core structure |
Study 1: Calcium Channel Blocking Activity
A study aimed at evaluating the calcium channel blocking activity of various dihydropyridine derivatives found that compounds with similar structural features to N-(2,4-dimethoxyphenyl)-6-oxo exhibited significant inhibition of calcium influx in vitro. This suggests potential applications in managing hypertension and related cardiovascular conditions.
Study 2: Anti-inflammatory Effects
Research conducted on the anti-inflammatory effects of various dihydropyridine derivatives indicated that those with a trifluoromethyl group demonstrated enhanced efficacy in reducing inflammatory markers in animal models. The presence of the dimethoxy group was also noted to contribute positively to the anti-inflammatory response.
Pharmacokinetic Properties
While specific pharmacokinetic data for N-(2,4-dimethoxyphenyl)-6-oxo has not been extensively documented, general characteristics of dihydropyridines suggest that this compound may exhibit favorable absorption and distribution profiles due to its lipophilic nature imparted by the trifluoromethyl group. Further studies are necessary to elucidate its metabolic pathways and potential drug-drug interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Note: logP values are estimated based on substituent contributions due to lack of experimental data.
Key Findings:
Substituent Positional Isomerism :
- The 4-(trifluoromethyl)benzyl group in the target compound (para position) is more commonly associated with improved metabolic stability in pharmaceuticals compared to the meta-substituted analog .
- The 3-(trifluoromethyl)benzyl group in the analog () may alter binding kinetics due to spatial orientation differences in target interactions.
Functional Group Impact :
- The 2,4-dimethoxyphenyl substituent in the target compound increases solubility in polar solvents (e.g., aqueous buffers) compared to the 4-carbamoylphenyl group, which balances hydrophilicity (amide) and hydrophobicity (aromatic ring) .
- The carbamoyl group in the analog () could enhance target affinity via hydrogen bonding, whereas methoxy groups may prioritize solubility over direct binding interactions.
Biological Activity Trends :
- Trifluoromethyl groups generally enhance lipophilicity and membrane permeability, but the para vs. meta position may influence target selectivity. For example, para-substituted trifluoromethyl groups are prevalent in kinase inhibitors (e.g., EGFR inhibitors) .
- Methoxy-substituted carboxamides are common in CNS-targeting drugs due to improved blood-brain barrier penetration, whereas carbamoyl derivatives are often explored in anti-inflammatory or anticancer contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
